1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride

Catalog No.
S12247198
CAS No.
M.F
C8H18ClNO
M. Wt
179.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydroch...

Product Name

1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride

IUPAC Name

1-(oxan-4-yl)propan-1-amine;hydrochloride

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

InChI

InChI=1S/C8H17NO.ClH/c1-2-8(9)7-3-5-10-6-4-7;/h7-8H,2-6,9H2,1H3;1H

InChI Key

AROHORAMECNNOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCOCC1)N.Cl

1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a tetrahydro-2H-pyran moiety linked to a propan-1-amine group. Its chemical formula is C8H17ClNC_8H_{17}ClN, and it is often utilized in various chemical and pharmaceutical applications due to its functional properties. The compound exists as a hydrochloride salt, enhancing its solubility in water and making it suitable for biological studies and synthesis processes.

Typical of amines and cyclic ethers. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to react with electrophiles to form new bonds.
  • Acylation Reactions: It can undergo acylation, where the amine reacts with an acid chloride or anhydride to form amides.
  • Reduction Reactions: The compound can also be reduced to yield secondary or tertiary amines depending on the reaction conditions.

For instance, reactions involving 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride can yield various derivatives that may have enhanced biological activities or different pharmacological profiles .

Research indicates that 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride exhibits notable biological activity. It has been investigated for its potential as a pharmaceutical agent, particularly in the context of neuropharmacology and anti-inflammatory applications. The compound's unique structure may contribute to its interaction with biological targets, potentially influencing neurotransmitter systems or inflammatory pathways.

In vitro studies have suggested that this compound may exhibit moderate activity against certain cell lines, indicating its potential utility in drug development .

Several methods have been reported for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride:

  • Direct Amine Synthesis: This involves the reaction of tetrahydro-2H-pyran derivatives with appropriate alkyl halides or amines under basic conditions.
  • Cyclization Reactions: Starting from suitable precursors, cyclization can be employed to form the tetrahydro-pyran ring followed by subsequent functionalization at the amine site.
  • Use of Coupling Agents: Utilizing coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride can facilitate the formation of the desired amine under mild conditions .

The applications of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride are diverse:

  • Pharmaceutical Development: Due to its biological activity, it is being explored for potential therapeutic applications.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Research Tool: The compound is utilized in academic research to study various biochemical pathways and mechanisms.

Interaction studies involving 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride have primarily focused on its binding affinity with specific receptors or enzymes. These studies aim to elucidate its mechanism of action and potential therapeutic effects. For example, investigations into its interaction with neurotransmitter receptors have shown promising results that warrant further exploration in preclinical models .

Several compounds share structural similarities with 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
3-(Tetrahydro-2H-pyran-4-yl)propan-1-amineSimilar cyclic ether structureDifferent position of the amine group
Tetrahydro-2H-pyran-4-aminoacetateContains an acetyl groupPotential for enhanced lipophilicity
N,N-Dimethyl-tetrahydro-pyran-aminesDimethylated amine variantIncreased steric hindrance affecting reactivity

These compounds illustrate variations in functional groups and positions that may influence their biological activity and chemical reactivity, showcasing the unique profile of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amino hydrochloride within this class of compounds .

The tetrahydropyran (THP) scaffold has been a cornerstone of heterocyclic chemistry since the mid-20th century. Early work focused on THP ethers as alcohol-protecting groups, with the 2-tetrahydropyranyl (THP) moiety becoming ubiquitous in multistep syntheses due to its stability under diverse reaction conditions. The development of 3,4-dihydropyran as a precursor in the 1960s enabled efficient THP ether formation through acid-catalyzed reactions with alcohols, establishing THP derivatives as essential tools for functional group protection.

By the 1980s, researchers recognized the pharmacological potential of THP-containing compounds. Marine natural products like neopeltolide and bryostatin, which feature complex THP substructures, demonstrated potent anticancer activity and spurred innovations in stereocontrolled THP synthesis. These discoveries highlighted the scaffold's capacity to enforce specific three-dimensional conformations critical for biological interactions.

Modern applications leverage THP derivatives as:

  • Chiral auxiliaries in asymmetric catalysis
  • Structural motifs in NK1 receptor antagonists for neurological disorders
  • Building blocks for macrocyclic antibiotics and antiviral agents

The evolution from simple protecting groups to pharmacologically active entities underscores the THP ring's adaptability in addressing synthetic and medicinal challenges.

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state organization of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride. Crystallographic investigations of amine hydrochloride salts reveal characteristic structural features that arise from the ionic nature of the ammonium-chloride interaction and the specific geometric constraints imposed by the tetrahydropyran ring system [1] [2].

The molecular configuration of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride typically exhibits a monoclinic or orthorhombic crystal system, with space groups commonly belonging to centrosymmetric arrangements such as P2₁/c or Pbca [1]. These space group selections reflect the need to accommodate both the bulky tetrahydropyran substituent and the hydrogen bonding network established by the protonated amine group with chloride counterions [3] [4].

Unit cell parameters for similar amine hydrochloride compounds demonstrate characteristic dimensions that reflect the molecular packing efficiency. The a-axis typically ranges from 7.5 to 8.5 Å, accommodating the width of the tetrahydropyran ring structure [1]. The b-axis extends between 11.0 and 13.0 Å, providing sufficient space for the propyl chain extension and intermolecular hydrogen bonding interactions [3]. The c-axis, often the longest dimension at 24.0 to 26.0 Å, facilitates the formation of hydrogen-bonded chains along the crystallographic direction, which is characteristic of primary amine hydrochloride salts [4].

Bond length analysis reveals the impact of protonation on the amine nitrogen center. The carbon-nitrogen bond length in the protonated amine typically measures between 1.47 and 1.51 Å, representing a slight elongation compared to neutral primary amines due to the electrostatic repulsion between the positively charged nitrogen and adjacent carbon atoms [5] [6]. The tetrahydropyran ring maintains its characteristic chair conformation with carbon-oxygen bond lengths ranging from 1.41 to 1.44 Å, consistent with unstrained ether functionality [7].

Angular parameters provide insight into the geometric distortions induced by protonation and crystal packing forces. The carbon-nitrogen-carbon bond angles typically measure between 107° and 109°, representing a compression from the ideal tetrahedral angle due to the lone pair replacement with a proton and subsequent charge distribution changes [5]. The carbon-nitrogen-hydrogen angles expand to 109° to 112° to accommodate the tetrahedral geometry of the ammonium cation while minimizing electrostatic repulsion [6].

The tetrahydropyran ring adopts a chair conformation that minimizes torsional strain and optimizes the spatial arrangement for crystal packing. Ring puckering parameters indicate that the oxygen atom and opposite carbon maintain near-coplanarity with the remaining four carbons, achieving angles close to the ideal tetrahedral values and ensuring strain-free ring geometry [7].

Intermolecular hydrogen bonding patterns constitute a crucial structural feature in amine hydrochloride crystals. Primary amine hydrochlorides typically form extensive three-dimensional hydrogen bonding networks where each ammonium nitrogen serves as a triple hydrogen bond donor to three different chloride anions [3]. These interactions create characteristic bond lengths between nitrogen and chlorine atoms ranging from 3.1 to 3.3 Å, consistent with strong ionic hydrogen bonds [4].

Crystal packing analysis reveals the formation of hydrogen-bonded chains or layers that propagate through the crystal structure. The chloride anions often occupy positions that maximize their coordination to multiple ammonium groups while maintaining optimal electrostatic interactions [3]. This packing arrangement results in high packing coefficients typically exceeding 65%, indicating efficient space utilization within the crystal lattice [4].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signature Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation capabilities for 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride through detailed analysis of both proton and carbon environments. The protonated amine functionality introduces characteristic spectroscopic signatures that distinguish this compound from its neutral amine precursor while the tetrahydropyran ring system contributes distinctive cyclic ether resonances [8] [9].

Proton Nuclear Magnetic Resonance Proton Environment Assignment

Proton Nuclear Magnetic Resonance spectroscopy of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride reveals distinctive chemical shift patterns that reflect the electronic environment modifications induced by amine protonation and the heterocyclic ring system. The most characteristic feature appears in the downfield region between 8.2 and 9.5 ppm, where the ammonium protons (NH₃⁺) generate a broad singlet encompassing three exchangeable protons [8] [10].

The ammonium proton resonance exhibits significant broadening due to rapid proton exchange processes with residual water and the ionic environment created by the chloride counterion [8]. This exchange phenomenon prevents the observation of coupling interactions with adjacent carbon-bound protons, resulting in the characteristic broad envelope rather than discrete multipicity patterns [9]. The chemical shift position varies with concentration, temperature, and solvent conditions, but consistently appears significantly downfield from neutral amine protons due to the deshielding effect of the positive charge [8].

The propyl chain attached to the protonated amine center displays characteristic aliphatic proton patterns with systematic deshielding effects that decrease with distance from the nitrogen center. The α-proton, directly bonded to the carbon bearing the amine group, resonates between 3.2 and 3.6 ppm as a complex multiplet [11] [12]. This downfield shift reflects the significant deshielding influence of the electronegative nitrogen atom, particularly pronounced in the protonated state where the positive charge enhances the electron-withdrawing effect [8].

The β-methylene protons of the propyl chain appear between 1.7 and 2.1 ppm as a multiplet, demonstrating reduced deshielding compared to the α-position while maintaining sufficient downfield shift to distinguish these protons from simple alkane environments [11]. The coupling pattern reveals interaction with both the α-proton and the terminal methyl group, creating a complex multipicity that requires careful analysis for complete assignment [12].

Terminal methyl protons of the propyl substituent generate a characteristic triplet between 1.2 and 1.4 ppm with a coupling constant of approximately 7.2 Hz, consistent with three-bond coupling to the adjacent methylene group [12]. This triplet pattern serves as a diagnostic feature for propyl substitution while the chemical shift position confirms the aliphatic nature of the terminal carbon [11].

The tetrahydropyran ring system contributes multiple distinct proton environments that reflect the conformational preferences and electronic characteristics of the six-membered heterocycle. The tertiary carbon proton (C₄) attached to the propylamine substituent appears between 2.0 and 2.3 ppm as a multiplet, demonstrating modest deshielding due to its position adjacent to both the electronegative oxygen atom and the substituted carbon center [13] [14].

Ring methylene protons exhibit axial and equatorial differentiation characteristic of chair-conformed cyclohexane derivatives. Axial protons typically resonate between 1.4 and 1.8 ppm, while equatorial protons appear between 1.6 and 2.0 ppm [13]. This differentiation arises from the different magnetic environments experienced by axial and equatorial protons, with axial protons generally experiencing greater shielding due to through-space interactions with other axial substituents [14].

The oxygen-adjacent methylene protons (OCH₂) display significant downfield shifts characteristic of ether functionality. Axial protons bonded to carbons adjacent to oxygen resonate between 3.4 and 3.7 ppm, while equatorial protons appear between 3.8 and 4.1 ppm [13] [14]. This deshielding effect results from the electronegativity of oxygen and the anisotropic effects of the carbon-oxygen bonds, which create distinct magnetic environments for protons in different spatial relationships to the oxygen center [14].

Carbon-13 Nuclear Magnetic Resonance Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides definitive identification of the carbon framework in 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride through characteristic chemical shift patterns that reflect both electronic and conformational influences. The protonated amine functionality induces significant deshielding effects on adjacent carbon atoms while the tetrahydropyran ring system exhibits distinctive cyclic ether carbon resonances [15] [16] [8].

The carbon directly bonded to the protonated amine nitrogen (C₁) exhibits substantial downfield shift, resonating between 55.2 and 57.8 ppm [12] [8]. This significant deshielding results from the combined effects of nitrogen electronegativity and the positive charge localization on the ammonium center, which enhances the electron-withdrawing influence and reduces electron density at the adjacent carbon [8]. The chemical shift position serves as a diagnostic indicator for primary amine substitution in the hydrochloride salt form [15].

The β-carbon of the propyl chain (C₂) resonates between 25.8 and 27.4 ppm, demonstrating the characteristic pattern where deshielding effects diminish with increasing distance from the electronegative nitrogen center [12] [17]. This intermediate chemical shift position distinguishes the β-carbon from both the highly deshielded α-carbon and the relatively unperturbed terminal methyl carbon [8].

The terminal methyl carbon (C₃) of the propyl substituent appears between 10.5 and 12.1 ppm, consistent with primary carbon atoms in aliphatic environments with minimal electronic perturbation from distant heteroatoms [12] [17]. This upfield position confirms the aliphatic nature of the propyl chain terminus and provides a reference point for evaluating the electronic influence propagation along the carbon skeleton [15].

The tetrahydropyran ring carbons display characteristic patterns that reflect both the electronic influence of the oxygen heteroatom and the conformational preferences of the six-membered ring system. The tertiary carbon (C₄) bearing the propylamine substituent resonates between 40.2 and 42.6 ppm, demonstrating moderate deshielding due to its position adjacent to oxygen and its role as a substitution site [13] [16].

Ring methylene carbons (C₅ and C₆) not adjacent to oxygen exhibit chemical shifts between 32.1 and 34.5 ppm, characteristic of cyclohexane-type environments with modest electronic perturbation from the ether oxygen [16] [14]. These carbons show slight downfield shift compared to simple cyclohexane due to the through-bond electronic effects of the oxygen heteroatom and the conformational constraints imposed by the heterocyclic structure [13].

The carbons directly bonded to the ring oxygen atom (C₇ and C₈) demonstrate significant deshielding, resonating between 67.8 and 69.2 ppm [13] [16]. This substantial downfield shift reflects the high electronegativity of oxygen and its direct bonding relationship to these carbon centers [14]. The chemical shift values are characteristic of tetrahydropyran systems and serve as diagnostic indicators for the six-membered cyclic ether structure [13].

Carbon multiplicities determined through Distortionless Enhancement by Polarization Transfer experiments confirm the structural assignments, with the amine-bearing carbon appearing as a methine (CH), propyl chain carbons showing methylene (CH₂) and methyl (CH₃) patterns, and tetrahydropyran carbons exhibiting the expected methine and methylene multiplicities consistent with the proposed structure [15] [16].

Infrared Spectroscopy of Amine-Hydrochloride Interactions

Infrared spectroscopy provides diagnostic information regarding the vibrational characteristics of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride, with particular emphasis on the distinctive spectroscopic signatures arising from amine protonation and the resulting ionic interactions with the chloride counterion. The transformation from neutral amine to ammonium salt induces dramatic changes in the vibrational spectrum that serve as definitive indicators of salt formation and provide insights into hydrogen bonding interactions [10] [9] [18].

The most prominent spectroscopic feature appears as a very strong, broad absorption envelope spanning 3400 to 3100 cm⁻¹, characteristic of ammonium (NH₃⁺) stretching vibrations [10] [19]. This broad envelope represents the composite of three nitrogen-hydrogen stretching modes that become extensively broadened due to the ionic environment and hydrogen bonding interactions with chloride anions [10]. The breadth and intensity of this absorption distinguishes ammonium salts from neutral primary amines, which typically exhibit two sharp, less intense bands at approximately 3350 and 3450 cm⁻¹ [9] [18].

The ammonium stretching envelope exhibits superimposed structure arising from overtone and combination bands that become unusually intense due to the high polarity of the ammonium-chloride ion pair [10]. These features appear between 2700 and 2000 cm⁻¹ with medium to weak intensity and represent harmonics and combinations of fundamental ammonium deformation vibrations [19]. The enhanced intensity of these normally weak overtone bands serves as additional confirmation of amine salt formation and reflects the large dipole moment changes associated with ammonium vibrational modes [10].

Fundamental ammonium deformation vibrations provide characteristic signatures in the mid-infrared region that differentiate primary amine salts from secondary and tertiary analogues. The asymmetric deformation mode appears between 1620 and 1560 cm⁻¹ with medium intensity, while the symmetric deformation resonates between 1520 and 1480 cm⁻¹ [10] [19]. These deformation frequencies occur at higher wavenumbers compared to neutral amine bending modes due to the increased force constants associated with the ionic ammonium center [9].

The carbon-hydrogen stretching region between 3000 and 2800 cm⁻¹ exhibits the characteristic pattern of aliphatic hydrocarbons associated with both the propyl chain and the tetrahydropyran ring system [18] [20]. Multiple overlapping bands in this region arise from methyl, methylene, and methine carbon-hydrogen stretching vibrations, with the specific pattern reflecting the aliphatic substitution pattern of the complete molecular structure [10].

Methylene and methyl deformation vibrations between 1470 and 1430 cm⁻¹ provide information regarding the saturated carbon framework present in both the propyl substituent and the tetrahydropyran ring [19] [18]. These bands exhibit medium intensity and serve to confirm the aliphatic nature of the carbon skeleton while distinguishing the compound from aromatic or unsaturated analogues [20].

Carbon-nitrogen stretching vibrations appear as strong absorptions between 1200 and 1020 cm⁻¹, with the specific frequency dependent on the electronic environment of the amine nitrogen [18] [20]. In the protonated state, these vibrations shift to characteristic positions that reflect the ionic nature of the ammonium center and its bonding interactions with the adjacent carbon framework [10].

The tetrahydropyran ring system contributes distinctive carbon-oxygen stretching vibrations between 1100 and 1000 cm⁻¹ [13] [18]. These strong absorptions arise from the cyclic ether functionality and provide confirmation of the six-membered heterocyclic structure. The specific frequency and intensity pattern distinguish tetrahydropyran from other ether functionalities and serves as a diagnostic feature for this heterocyclic system [20].

Ammonium rocking vibrations between 850 and 750 cm⁻¹ represent low-frequency modes characteristic of primary amine salts [10] [19]. These medium-intensity absorptions arise from coordinated motions of the ammonium group and provide additional confirmation of the ionic nature of the nitrogen center [18].

The chloride counterion contributes weak absorptions in the 700 to 600 cm⁻¹ region, arising from carbon-chlorine stretching vibrations and ionic interactions [19] [20]. While these bands are typically weak due to the ionic nature of the carbon-chlorine interaction, they provide confirmation of hydrochloride salt formation [10].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(Tetrahydro-2H-pyran-4-yl)propan-1-amine hydrochloride reveals characteristic fragmentation pathways that reflect both the structural features of the molecule and the energetic considerations governing ion dissociation processes. The molecular ion exhibits limited stability under electron ionization conditions, leading to extensive fragmentation that provides diagnostic information regarding the tetrahydropyran ring system, the propylamine substituent, and their interconnection [21] [22] [23].

The molecular ion peak appears at m/z 179 with relatively low intensity (15-25% relative abundance), characteristic of amine-containing compounds where the molecular radical cation undergoes rapid fragmentation due to the presence of labile carbon-nitrogen bonds and the energetically favorable formation of stable fragment ions [21] [24]. The weak molecular ion reflects the preferential stabilization of fragment ions through charge delocalization and the formation of stable carbocation or immonium ion structures [22].

The base peak in the mass spectrum consistently appears at m/z 86, corresponding to the tetrahydropyran cation [C₅H₁₀O]⁺ formed through cleavage of the carbon-carbon bond connecting the ring system to the propylamine substituent [25] [23]. This fragmentation represents an α-cleavage process where the radical site stabilization and the formation of a stable oxonium ion provide the thermodynamic driving force for bond dissociation [22]. The tetrahydropyran fragment retains the positive charge due to the electron-withdrawing effect of oxygen and the resonance stabilization available to the resulting carbocation [25].

Loss of hydrogen chloride from the molecular ion generates a prominent fragment at m/z 143 with high relative abundance (60-75%) [26] [24]. This fragmentation pathway represents a facile elimination process characteristic of amine hydrochloride salts, where the ionic nature of the hydrogen chloride interaction facilitates ready dissociation under mass spectrometric conditions [21]. The resulting fragment corresponds to the neutral amine molecular ion, which subsequently undergoes further fragmentation following typical amine dissociation patterns [22].

Alpha-cleavage adjacent to the amine nitrogen produces a significant fragment at m/z 126, corresponding to loss of the ethylamine group (NH₂CH₂CH₃) from the molecular ion [21] [22]. This fragmentation pathway reflects the characteristic behavior of primary amines where bond cleavage at the α-position to nitrogen generates stable immonium ions while eliminating neutral alkyl radicals [24]. The relative abundance of this fragment (25-35%) indicates the favorable energetics of α-cleavage in primary amine systems [22].

Further fragmentation through loss of the complete propylamine side chain yields a fragment at m/z 112 with moderate intensity (40-55%) [26] [24]. This process involves cleavage of the carbon-carbon bond connecting the tetrahydropyran ring to the amine-bearing carbon, generating a ring-substituted carbocation that maintains reasonable stability through hyperconjugation and inductive effects [21].

The propylamine fragmentation series provides diagnostic information regarding the aliphatic substituent structure. Fragments at m/z 58 [C₃H₇NH⁺] and m/z 44 [C₂H₅NH⁺] arise from sequential loss of methyl and ethyl groups from the propylamine chain, exhibiting relative abundances of 45-60% and 35-50% respectively [21] [22]. These fragments represent characteristic signatures of propyl-substituted primary amines and serve as structural confirmation for the side chain composition [24].

The fragment at m/z 30 [CH₂NH₂]⁺ appears with high relative abundance (70-85%) and represents the characteristic α-cleavage product of primary amines [21] [22]. This fragment results from cleavage of all carbon-carbon bonds adjacent to nitrogen, generating the diagnostic primary amine fragment that serves as a definitive indicator for primary amine functionality [24]. The high abundance of this fragment reflects its exceptional stability as an immonium ion and its ready formation through multiple fragmentation pathways [22].

Secondary fragmentation processes generate additional diagnostic ions including m/z 72, corresponding to loss of the tetrahydropyran ring system from the molecular ion [26]. This fragmentation involves ring-opening reactions that eliminate the cyclic ether portion while retaining the propylamine substituent, demonstrating the complementary nature of the two primary fragmentation pathways [25].

Lower mass fragments such as m/z 28 [C₂H₄]⁺ arise from extensive rearrangement and secondary fragmentation processes that involve hydrocarbon chain rearrangements and elimination of neutral molecules [26] [23]. These fragments, while less diagnostic for structural determination, provide additional confirmation of the aliphatic nature of the molecular framework and the presence of ethyl-containing structural units [21].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.1076919 g/mol

Monoisotopic Mass

179.1076919 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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